Cas no 91375-75-6 (2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy-)
2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy-
- 7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE
- CHEBI:203321
- DTXSID20356152
- 91375-75-6
- CS-0099613
- 7-hydroxy-4H-1,4-benzothiazin-3-one
- SCHEMBL6015836
- 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one
- 7-hydroxy-3,4-dihydro-2H-1,4-benzothiazin-3-one
- 7-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
- 7-Hydroxy-2H-1,4-benzothiazine-3(4H)-one
- AKOS006280092
- BDBM50601987
- GJRKJMSYGXBCNU-UHFFFAOYSA-N
- AN-829/25042019
- CHEMBL5180307
- DTXCID30307211
- DB-296770
-
- Inchi: 1S/C8H7NO2S/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
- InChI Key: GJRKJMSYGXBCNU-UHFFFAOYSA-N
- SMILES: S1CC(NC2C=CC(=CC1=2)O)=O
Computed Properties
- Exact Mass: 181.01974964g/mol
- Monoisotopic Mass: 181.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.43
- Boiling Point: 448.1°C at 760 mmHg
- Flash Point: 224.8°C
- Refractive Index: 1.67
2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529297-1g |
7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one |
91375-75-6 | 98% | 1g |
$732 | 2024-07-20 | |
| Chemenu | CM529297-5g |
7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one |
91375-75-6 | 98% | 5g |
$1922 | 2024-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-268403-10 mg |
7-Hydroxy-4H-benzo[1,4]thiazin-3-one, |
91375-75-6 | 10mg |
¥1,045.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-268403-10mg |
7-Hydroxy-4H-benzo[1,4]thiazin-3-one, |
91375-75-6 | 10mg |
¥1045.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170253-10mg |
7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one |
91375-75-6 | 98% | 10mg |
¥950.00 | 2024-04-25 |
2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy-
Recent Advances in the Study of 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- (CAS: 91375-75-6)
The compound 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- (CAS: 91375-75-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazinone core and hydroxyl substitution, has been the subject of numerous studies aimed at elucidating its biological activities, pharmacological properties, and synthetic pathways. The latest research highlights its role as a promising scaffold for drug development, particularly in the context of antimicrobial and anti-inflammatory therapies.
Recent studies have focused on the synthesis and optimization of 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- derivatives to enhance their bioactivity and pharmacokinetic profiles. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also explored structure-activity relationships (SAR), identifying key functional groups that contribute to the compound's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial potential, 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- has shown promise as an anti-inflammatory agent. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in murine models, suggesting potential applications in treating chronic inflammatory diseases. The mechanism of action appears to involve modulation of the NF-κB signaling pathway, though further research is needed to fully elucidate this interaction.
Another area of interest is the compound's potential role in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience investigated its neuroprotective effects in vitro, revealing that 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- can mitigate oxidative stress and reduce neuronal apoptosis in models of Alzheimer's disease. These findings underscore the versatility of this scaffold and its potential for multitarget drug development.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- based therapeutics in the coming years.
In conclusion, the latest research on 2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy- (CAS: 91375-75-6) highlights its multifaceted potential in drug discovery. Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a valuable candidate for further investigation. Continued exploration of its synthetic routes, SAR, and mechanistic pathways will be critical in unlocking its full therapeutic potential.
91375-75-6 (2H-1,4-Benzothiazin-3(4H)-one,7-hydroxy-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)